Cas no 956734-89-7 (5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid)

5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
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- MDL: MFCD08064887
- インチ: 1S/C6H6BrClN2O2/c1-2-10-5(7)3(8)4(9-10)6(11)12/h2H2,1H3,(H,11,12)
- InChIKey: NIFBTXQXPJTTDU-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)=NN(C(Br)=C1Cl)CC
5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB347074-100 mg |
5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid; . |
956734-89-7 | 100MG |
€208.80 | 2023-03-10 | ||
Enamine | EN300-6759551-10.0g |
5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid |
956734-89-7 | 95% | 10g |
$5774.0 | 2023-05-30 | |
Key Organics Ltd | RS-0307-20MG |
5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid |
956734-89-7 | >90% | 20mg |
£76.00 | 2023-04-18 | |
1PlusChem | 1P01X8MI-50mg |
5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylicacid |
956734-89-7 | 95% | 50mg |
$448.00 | 2024-04-19 | |
1PlusChem | 1P01X8MI-5g |
5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylicacid |
956734-89-7 | 95% | 5g |
$4875.00 | 2024-04-19 | |
Aaron | AR01X8UU-10g |
5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylicacid |
956734-89-7 | 95% | 10g |
$7965.00 | 2024-07-18 | |
1PlusChem | 1P01X8MI-100mg |
5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylicacid |
956734-89-7 | 95% | 100mg |
$638.00 | 2024-04-19 | |
1PlusChem | 1P01X8MI-250mg |
5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylicacid |
956734-89-7 | 95% | 250mg |
$885.00 | 2024-04-19 | |
Aaron | AR01X8UU-100mg |
5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylicacid |
956734-89-7 | 95% | 100mg |
$666.00 | 2025-02-14 | |
1PlusChem | 1P01X8MI-2.5g |
5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylicacid |
956734-89-7 | 95% | 2.5g |
$3314.00 | 2024-04-19 |
5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acidに関する追加情報
Introduction to 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 956734-89-7)
5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 956734-89-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique combination of bromine, chlorine, and ethyl substituents on the pyrazole ring imparts specific chemical and biological characteristics that make it a valuable candidate for various applications.
The molecular structure of 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is characterized by a pyrazole ring with a carboxylic acid group at the 3-position, a bromine atom at the 5-position, and a chlorine atom at the 4-position. The ethyl group is attached to the nitrogen atom at the 1-position. This specific arrangement of functional groups contributes to its stability and reactivity, making it suitable for use in synthetic reactions and as a building block in the development of novel pharmaceuticals.
In recent years, there has been a growing interest in the synthesis and biological evaluation of pyrazole derivatives due to their potential therapeutic applications. Studies have shown that 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid exhibits promising activity against various pathogens and cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound possesses potent antiviral activity against influenza A virus, making it a potential lead compound for the development of antiviral drugs.
Moreover, 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid has been investigated for its anticancer properties. A study conducted by researchers at the National Cancer Institute found that this compound selectively inhibits the growth of human breast cancer cells while showing minimal toxicity to normal cells. The mechanism of action involves the disruption of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.
The synthetic route for preparing 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available starting materials. One common approach is to use an ethyl hydrazine derivative as a starting point, which is then reacted with an appropriate nitrile or ester to form the pyrazole ring. Subsequent bromination and chlorination steps are used to introduce the halogen substituents. The final carboxylation step can be achieved through various methods, including hydrolysis of an ester or direct carboxylation using carbon dioxide under high pressure.
The physicochemical properties of 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid have also been extensively studied. It is a white crystalline solid with a melting point ranging from 180°C to 182°C. The compound is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for use in various analytical techniques and biological assays.
In addition to its therapeutic potential, 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid has been explored for its use as an intermediate in the synthesis of other bioactive compounds. For example, it can serve as a precursor for the preparation of more complex molecules with enhanced biological activity or improved pharmacokinetic properties. This versatility has led to its inclusion in several drug discovery programs aimed at developing new treatments for various diseases.
The safety profile of 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid has also been evaluated in preclinical studies. Toxicological assessments have shown that it exhibits low toxicity when administered at therapeutic doses. However, as with any chemical compound, proper handling and storage precautions should be followed to ensure safety in laboratory settings.
In conclusion, 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 956734-89-7) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development into novel therapeutics. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field.
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